phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone
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Overview
Description
Preparation Methods
The synthesis of trans-4-Phenylchalcone oxide involves the reaction of 4-phenylbenzaldehyde with acetophenone in the presence of a base, followed by epoxidation of the resulting chalcone. The reaction conditions typically include the use of sodium hydroxide as the base and hydrogen peroxide as the oxidizing agent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
trans-4-Phenylchalcone oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: The compound can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
trans-4-Phenylchalcone oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide hydrolase inhibitors.
Biology: Employed in studies of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
trans-4-Phenylchalcone oxide exerts its effects by selectively inhibiting trans-styrene oxide hydrolase. This enzyme is involved in the metabolism of epoxides, and its inhibition can lead to the accumulation of epoxide substrates. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its catalytic activity .
Comparison with Similar Compounds
Similar compounds to trans-4-Phenylchalcone oxide include other chalcone oxides and epoxide hydrolase inhibitors. These compounds share similar structures and mechanisms of action but may differ in their selectivity and potency. Some examples of similar compounds are:
- trans-Styrene oxide
- trans-β-Ethylstyrene oxide
- Chalcone oxides
trans-4-Phenylchalcone oxide is unique due to its high selectivity and potency as an inhibitor of trans-styrene oxide hydrolase .
Properties
IUPAC Name |
phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H/t20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVMKDUZFGWJAF-SFTDATJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H]3[C@@H](O3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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